molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No.: B1294317
CAS No.: 5460-31-1
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Preparation Methods

2-Methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Another method involves the nitration of 2-amino-6-methylanisole followed by hydrolysis . Industrial production methods may vary, but they generally follow similar principles of controlled nitration reactions.

Chemical Reactions Analysis

2-Methyl-3-nitrophenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Methyl-3-nitrophenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a standard in analytical methods, particularly in chromatography, due to its stable chemical properties.

Biochemistry

The compound has significant biochemical relevance:

  • Enzyme Interactions: It interacts with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group, leading to the formation of nitrobenzyl alcohols. This property is exploited in biochemical assays and studies.
  • Cellular Effects: Research indicates that exposure to this compound can influence cellular processes, including mitochondrial function and gene expression. It has been shown to affect ATP production and reactive oxygen species accumulation.

Environmental Science

This compound is employed in environmental studies:

  • Stable Isotope Ratio Measurement: It acts as an internal standard for measuring stable isotope ratios of methylnitrophenols in atmospheric particulate matter. This application utilizes gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for accurate analysis .

Dyes and Pigments

The compound is used in the production of various dyes and pigments due to its ability to impart color stability and intensity .

Pharmaceuticals

While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, including certain tryptamines like serotonin and melatonin .

Case Studies

Case Study 1: Environmental Monitoring
In a study assessing atmospheric pollutants, researchers utilized this compound as an internal standard for measuring methylnitrophenols in particulate matter. The method demonstrated high reliability and accuracy, showcasing the compound's utility in environmental chemistry .

Case Study 2: Biochemical Pathways
A study involving Ralstonia eutropha JMP134 demonstrated that this bacterium could utilize this compound as a nitrogen source, indicating its potential role in bioremediation efforts where nitrophenolic compounds are prevalent .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific context and conditions .

Biological Activity

2-Methyl-3-nitrophenol (CAS No. 5460-31-1) is a chemical compound with notable biological activities, particularly in biochemical reactions and environmental interactions. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is primarily recognized for its interactions with various enzymes and proteins. One significant enzyme it interacts with is toluene dioxygenase, which catalyzes the oxidation of the methyl group in this compound to produce nitrobenzyl alcohols. This reaction is crucial in bioremediation processes where such compounds are utilized as substrates by certain bacteria.

PropertyValue
Molecular FormulaC₇H₇N₃O₃
Molecular Weight153.14 g/mol
CAS Number5460-31-1
Boiling PointNot available
SolubilitySoluble in organic solvents

2. Cellular Effects

Research indicates that this compound can significantly influence cellular functions. It has been shown to affect various cellular processes, including:

  • Cell Signaling: Alters pathways involved in cellular stress responses.
  • Gene Expression: Modulates transcription factors leading to changes in gene expression profiles.
  • Metabolic Activity: Influences mitochondrial function, ATP production, and reactive oxygen species (ROS) accumulation.

Case Study: Mitochondrial Dysfunction

A study demonstrated that exposure to this compound resulted in mitochondrial dysfunction characterized by decreased ATP levels and increased ROS production, suggesting potential implications for cellular health and disease states .

3. Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its ability to bind with biomolecules and modulate enzymatic activities. The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.

  • Enzyme Inhibition/Activation: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Transcriptional Regulation: It influences the expression of genes associated with stress responses and detoxification processes.

4. Environmental Impact and Biodegradation

This compound has been studied for its role in environmental microbiology. Certain bacterial strains can utilize this compound as a carbon and nitrogen source, demonstrating its biodegradability.

Table 2: Bacterial Strains Capable of Degrading this compound

Bacterial StrainDegradation Pathway
Rhodococcus erythropolisUtilizes as sole nitrogen source
Burkholderia sp.Catabolizes via nitro group reduction

5. Toxicological Considerations

While this compound has beneficial applications in biochemical research and environmental remediation, it also poses potential health risks upon exposure. Long-term exposure studies indicate that it may lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Health Effects

The compound has been associated with:

  • Systemic toxicity
  • Potential immunological effects
  • Neurological impacts

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-3-nitrophenol relevant for laboratory handling?

  • Answer: this compound (CAS 5460-31-1) has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. Key properties include a melting point of 146–148°C (lit.), solubility in 95% ethanol (50 mg/mL), and a density estimate of 1.3 g/cm³. Its structure includes a hydroxyl and nitro group, contributing to moderate polarity and reactivity. Safety data indicate acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332), necessitating precautions such as using PPE and proper ventilation during handling .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Answer: Characterization involves GC-MS with selective ion monitoring (SIM) to resolve co-elution challenges, particularly with 4-nitrophenol. Structural confirmation is achieved via mass spectra analysis (e.g., m/z 153 for molecular ion) and SMILES notation (Cc1c(O)cccc1N+=O). Chromatographic separation on polar columns (e.g., DB-5MS) shows retention times distinct from isomers like 2-methyl-5-nitrophenol. Recovery rates (50–70%) are monitored using isotopic internal standards to ensure analytical precision .

Advanced Research Questions

Q. What challenges arise in chromatographic separation of this compound from structurally similar nitrophenols?

  • Answer: Co-elution with 4-nitrophenol is a primary challenge due to similar retention times on non-polar GC columns. This is mitigated using SIM mode in GC-MS, targeting unique fragment ions (e.g., m/z 153 for this compound vs. m/z 139 for 4-nitrophenol). Column selection (e.g., DB-5MS) and temperature gradient optimization improve resolution. Incomplete separation in ambient samples requires post-run mass spectral verification to avoid quantification errors .

Q. How does this compound serve as an internal standard in stable carbon isotope ratio (δ¹³C) analysis?

  • Answer: Its structural similarity to target methylnitrophenols (e.g., 2-methyl-4-nitrophenol) minimizes isotopic fractionation during extraction and GC-IRMS analysis. Recoveries (50–70%) are used to correct for losses in atmospheric particulate matter samples. Co-injection with 2-methyl-5-nitrophenol as a secondary internal standard allows diagnostic testing of method robustness, as shown in studies with quartz fiber filters .

Q. What toxicokinetic data gaps exist for this compound in human exposure studies?

  • Answer: Limited data are available on absorption, distribution, metabolism, and excretion (ADME) in humans. Animal studies suggest potential placental transfer of nitrophenols, but human toxicokinetics remain uncharacterized. Comparative studies across species are hindered by the lack of biomarkers. Priority research needs include inhalation/dermal exposure models and metabolic pathway identification using isotopically labeled analogs .

Q. What synthetic pathways utilize this compound as a precursor?

  • Answer: It is a key intermediate in synthesizing Methyl 5-bromo-2-methyl-3-nitrobenzoate via nucleophilic substitution with methyl bromide under basic conditions (e.g., NaOH). The reaction requires controlled temperatures (60–80°C) and solvent systems (e.g., DMF). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Applications include pharmaceutical intermediates and specialty chemicals .

Q. Methodological Notes

  • Analytical Validation: Recovery rates should be cross-checked using spiked blank filters (Table 3 in ) to account for matrix effects in environmental samples .
  • Safety Protocols: Follow GHS guidelines (H315, H319) for skin/eye irritation risks. Use fume hoods and avoid benzene-based solvents due to carcinogenicity .

Properties

IUPAC Name

2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203034
Record name 3-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-31-1
Record name 2-Methyl-3-nitrophenol
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Record name 5460-31-1
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Record name 2-METHYL-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Methyl-3-nitrophenol

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